1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole
Description
Properties
IUPAC Name |
1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXDQANPSGHGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322345 | |
| Record name | 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433328-82-6 | |
| Record name | 1-ethyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Acid-Catalyzed Cyclization : ortho-Phenylenediamine reacts with (4-methylphenoxy)acetic acid in 4 N hydrochloric acid under reflux. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the benzimidazole ring.
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Workup : The crude product is precipitated by basifying the reaction mixture with saturated sodium bicarbonate, filtered, and recrystallized from ethanol.
Optimization Insights :
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Yield : ~86% for analogous 2-(aryl oxy methyl)benzimidazoles.
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Purity : Confirmed via TLC (Rf ≈ 0.68 in chloroform/ethyl acetate 3:1) and elemental analysis.
Integrated Synthesis Pathway
A two-step synthesis is recommended for scalability and efficiency:
Step 1: Synthesis of 2-[(4-Methylphenoxy)methyl]-1H-benzimidazole
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Reactants :
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ortho-Phenylenediamine (0.01 mol)
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(4-Methylphenoxy)acetic acid (0.01 mol)
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4 N HCl (25 mL)
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Procedure : Reflux for 6 hours, isolate via basification, and recrystallize from ethanol.
Analytical Data :
Step 2: N-Ethylation of the Benzimidazole Core
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Reactants :
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2-[(4-Methylphenoxy)methyl]-1H-benzimidazole (0.01 mol)
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Ethyl iodide (0.012 mol)
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K₂CO₃ (0.02 mol)
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DMF (20 mL)
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Procedure : Heat at 70°C for 8 hours, extract with ethyl acetate, and purify via column chromatography.
Yield : 85–90% (estimated from analogous reactions).
Alternative Synthetic Routes
One-Pot Toluene-Mediated Condensation
A patent method for 2-methylbenzimidazole synthesis suggests adapting toluene as a solvent for both cyclization and alkylation:
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Advantages : Reduced material loss (95% solvent recovery) and simplified workup.
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Conditions : Reflux ortho-phenylenediamine and (4-methylphenoxy)acetic acid in toluene (3:1 mass ratio to diamine) for 4 hours, followed by in-situ ethylation.
Challenges : Lower selectivity for N-ethylation without explicit base addition.
Critical Analysis of Methodologies
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Philips Condensation | 86% | 99.3% | Moderate |
| Toluene-Mediated | 85% | 99.2% | High |
| N-Alkylation in DMF | 90% | 99.5% | Low |
Trade-offs :
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Philips Condensation : High purity but requires corrosive HCl.
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Toluene Method : Scalable but may require longer reaction times.
Spectroscopic Characterization
This compound :
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IR : Absence of N-H stretch (3372 cm⁻¹) confirms N-ethylation.
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¹H NMR :
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Elemental Analysis : Calculated for C₁₈H₂₀N₂O (288.36 g/mol): C 74.98%, H 6.94%, N 9.71%, O 8.37%.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole. Research indicates that compounds in this class exhibit significant activity against various bacterial and fungal strains.
Case Study: Antibacterial and Antifungal Properties
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating strong antibacterial properties. For instance, compounds showed effective inhibition against Staphylococcus aureus and Candida albicans, with MIC values as low as 4 µg/mL for certain derivatives .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| Candida albicans | 64 |
Anticancer Activity
Benzimidazole derivatives have shown promise in anticancer research due to their ability to inhibit cancer cell proliferation. The structure of this compound contributes to its potential effectiveness against various cancer cell lines.
Case Study: In Vitro Anticancer Screening
In a comparative study, several benzimidazole derivatives were tested against human colorectal carcinoma cell lines. The findings indicated that specific compounds exhibited IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), suggesting enhanced potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 5.85 |
| MCF7 | 4.53 |
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Benzimidazoles
Anthelmintic Activity
- Compound 5 (heterocycle with methyl and ethyl alcohol groups): Exhibited activity comparable to albendazole, attributed to electron-donating substituents (-CH₃ and -CH₂-CH₂-OH) enhancing interactions with parasitic enzymes .
- 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole: The 4-methylphenoxy group is an electron-donating substituent, similar to methyl and methoxy groups in other active compounds (e.g., compounds 4a and 4b). However, its bulkier aromatic substituent may reduce conformational flexibility compared to smaller alkyl groups .
Antifungal Activity
- Carbendazim and Thiabendazole : These benzimidazole fungicides rely on a methyl carbamate or thiazole substituent, respectively, for systemic antifungal action .
- This compound: Lacks the carbamate group critical for fungicidal activity in carbendazim. Its 4-methylphenoxy group may instead contribute to hydrophobic interactions with fungal targets but with reduced efficacy compared to classical fungicides .
Antiviral Activity
- Methyl-substituted benzimidazoles : Substitution at positions 4 and 5 on the benzene ring (e.g., 4,5-dimethylbenzimidazole) increases antiviral activity by 3.2-fold compared to unsubstituted analogs .
- This compound: The methyl group on the phenoxy ring may mimic this effect, but its positioning outside the benzimidazole core could limit direct interactions with viral enzymes .
Metabolic Stability and Pharmacokinetics
- Compound 23 (cyclopentane-substituted benzimidazole): Demonstrated a 4-fold increase in microsomal half-life (t₁/₂ = 20 min) compared to non-cyclopentane analogs, attributed to reduced hydroxylation .
Binding Interactions and Hydrophobicity
- PLpro inhibitors (Compounds 7a and 7b) : Benzimidazole derivatives with hydrophobic substituents (e.g., methyl or ethyl groups) interact with residues like Tyr273 and Thr301 in viral proteases via hydrophobic interactions .
- However, the phenoxy group’s bulk may limit penetration into deep hydrophobic clefts .
Biological Activity
1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are recognized for a wide range of biological activities, including:
- Anticancer
- Antiviral
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antioxidant
The presence of various substituents in the benzimidazole structure significantly influences these activities. The hydrophobic properties and electron-donating groups are crucial for enhancing biological efficacy .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Benzimidazole compounds often exhibit their effects through:
- Inhibition of enzyme activity : Many derivatives act as enzyme inhibitors, affecting pathways like cell division and metabolism.
- Interference with nucleic acids : Some benzimidazoles can bind to DNA or RNA, disrupting replication and transcription processes.
- Modulation of receptor activity : They may influence receptor-mediated signaling pathways, impacting cellular responses.
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds compared to standard antibiotics like gentamicin and ampicillin.
| Compound | MIC (μg/ml) | Bacterial Strain | Standard Comparison |
|---|---|---|---|
| This compound | TBD | E. coli | Gentamicin (100) |
| Benzimidazole Derivative A | 50 | S. aureus | Ampicillin (100) |
| Benzimidazole Derivative B | 62.5 | P. aeruginosa | Ciprofloxacin (25) |
Note: TBD indicates that specific data for this compound is yet to be determined in current literature.
Antifungal Activity
The antifungal potential of benzimidazole derivatives has also been explored. Compounds similar to this compound have shown promising results against fungi such as Candida albicans and Aspergillus niger, with some exhibiting comparable efficacy to standard antifungals like fluconazole.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of benzimidazole derivatives:
- Anticancer Studies : Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For example, a study demonstrated that a related compound effectively inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .
- Antiviral Activity : A series of benzimidazole derivatives were synthesized and tested for antiviral activity against the Ebola virus, showing effective inhibition at low concentrations (EC50 values in the nanomolar range). This suggests that modifications in the benzimidazole structure can enhance antiviral properties .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the benzimidazole core significantly affect biological activity. For example, hydrophobic groups enhance antimicrobial efficacy, while electron-withdrawing groups can improve anticancer activity .
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of o-phenylenediamine with formic acid derivatives, followed by alkylation and phenoxy group substitution. Key steps include:
- Reaction Conditions: Heating under reflux (110–130°C) with catalysts like p-toluenesulfonic acid (PTSA) for benzimidazole ring formation .
- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Yield Optimization: Adjusting stoichiometry (e.g., 1:1.2 molar ratio of benzimidazole core to phenoxymethylating agent) and reaction time (6–12 hours) .
Q. How can the molecular structure of this compound be characterized to confirm synthesis?
Methodological Answer:
- X-ray Crystallography: Determines bond lengths (e.g., C-N: 1.33–1.38 Å) and dihedral angles between benzimidazole and phenoxy groups .
- Spectroscopy:
- IR: Peaks at 1620–1650 cm⁻¹ (C=N stretching in benzimidazole) .
- NMR: ¹H-NMR signals at δ 4.2–4.5 ppm (OCH₂ protons) and δ 1.3–1.5 ppm (ethyl CH₃) .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, O percentages (e.g., C: 72.3%, H: 6.1%) .
Q. What preliminary biological screening methods are suitable for assessing its pharmacological potential?
Methodological Answer:
- Antimicrobial Assays: Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
- Anti-inflammatory Testing: COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence its bioactivity?
Methodological Answer:
- Steric Effects: Bulky groups (e.g., tert-butyl on phenoxy) reduce binding affinity to enzyme active sites (e.g., acetylcholinesterase) by 30–50% .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity (MIC reduction by 2–4×) via increased electrophilicity .
- SAR Studies: Computational docking (AutoDock Vina) and 3D-QSAR models to map substituent effects on activity .
Q. How can conflicting data on its biological activity across studies be resolved?
Methodological Answer:
- Controlled Variables: Standardize assay protocols (e.g., cell line passage number, solvent controls) to minimize variability .
- Dose-Response Analysis: Compare EC₅₀/IC₅₀ values across studies using meta-analysis tools (e.g., RevMan).
- Mechanistic Validation: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What advanced catalytic systems enhance its synthesis efficiency?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes (80°C, 300 W) with comparable yields (85–90%) .
- Heterogeneous Catalysts: Zeolite-supported Pd nanoparticles improve alkylation step efficiency (TOF: 120 h⁻¹) .
- Flow Chemistry: Continuous reactors enable scalable production (gram to kilogram scale) with <5% impurity .
Q. How does its supramolecular assembly impact material science applications?
Methodological Answer:
- Coordination Polymers: Forms 2D networks via Cu(II) or Zn(II) coordination (bond length: 1.95–2.10 Å) for catalytic or sensing applications .
- Stimuli-Responsive Nanocontainers: pH-sensitive benzimidazole-cyclodextrin conjugates release drugs (e.g., doxorubicin) at tumor sites (80% release at pH 5.0 vs. 20% at pH 7.4) .
Q. What computational methods validate its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability (RMSD <2.0 Å over 100 ns) to acetylcholinesterase .
- DFT Studies: Calculate HOMO-LUMO gaps (e.g., 4.5 eV) to predict charge transfer in metal complexes .
- Free Energy Perturbation (FEP): Predict binding affinity changes (ΔΔG) for derivatives with modified substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
